3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that incorporates diverse functional groups, such as benzo[d]oxazole, pyrrolidine, and sulfonyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can be achieved through a multi-step process involving several key reactions:
Formation of Benzo[d]oxazole Core: : Typically involves cyclization of ortho-aminophenols with carboxylic acids or their derivatives under acidic or dehydrating conditions.
Introduction of Pyrrolidine: : The pyrrolidine moiety can be introduced via nucleophilic substitution, often utilizing pyrrolidin-1-amine.
Attachment of Pyridinyl Group: : The coupling of the 5-methylpyridin-2-yl group is usually achieved through ether formation, using appropriate halides or sulfonates.
Sulfonylation: : This step involves introducing the sulfonyl group, typically via sulfonyl chlorides and an appropriate base.
Industrial Production Methods: On an industrial scale, the process would focus on optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Catalysts and continuous flow techniques are often employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: : The sulfonyl group can be prone to oxidative degradation under harsh conditions.
Reduction: : Reductive conditions may target the benzo[d]oxazole or pyrrolidine rings.
Substitution: : Halogenation and alkylation reactions can modify various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilization of agents such as hydrogen peroxide or peracids.
Reduction: : Employing catalytic hydrogenation or metal hydrides.
Substitution: : Reagents like alkyl halides, or halogenating agents such as N-bromosuccinimide (NBS).
Major Products Formed: These reactions can result in a range of derivatives with modifications on the aromatic and pyrrolidine rings, potentially leading to new compounds with distinct properties.
Scientific Research Applications
Chemistry: 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can serve as a building block for synthesizing novel compounds and materials.
Biology: In biological research, this compound can be used as a probe or tool to study biochemical pathways, given its structural complexity.
Medicine: Potential therapeutic applications, depending on its interaction with biological targets, could include antiviral, antibacterial, or anticancer properties.
Industry: Industrially, it might be utilized in the development of specialty chemicals, catalysts, or materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: This compound's effects are dictated by its interaction with specific molecular targets, such as enzymes or receptors. Its structure suggests it may inhibit or modulate these targets, affecting biological pathways involved in disease or physiological processes.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-pyridyl ethers: : Sharing the pyridinyl ether functionality.
Benzo[d]oxazoles: : Compounds like 2-aminobenzoxazole, which share the core benzo[d]oxazole structure.
Pyrrolidine derivatives: : Such as 1-phenylpyrrolidine, which involves the pyrrolidine ring.
Uniqueness: 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to its intricate combination of these diverse functionalities, which could impart unique reactivity and biological activities compared to its peers.
Properties
IUPAC Name |
3-methyl-5-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-3-6-17(19-10-12)25-13-7-8-21(11-13)27(23,24)14-4-5-16-15(9-14)20(2)18(22)26-16/h3-6,9-10,13H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZCRLSMTVFQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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